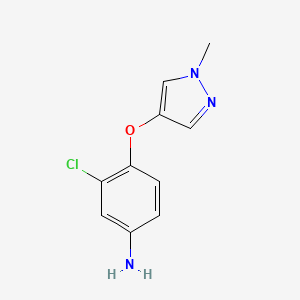

3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

Description

BenchChem offers high-quality 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(1-methylpyrazol-4-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-14-6-8(5-13-14)15-10-3-2-7(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGJNPMLXUUHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Process Chemistry & Application of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

CAS: 871020-86-9 | Role: Key Intermediate for c-Met Inhibitors (Tepotinib)[]

Executive Summary

This technical guide profiles 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS 871020-86-9), a critical pharmacophore intermediate used primarily in the synthesis of Tepotinib (Tepmetko®), a highly selective oral MET inhibitor approved for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[]

For the medicinal chemist and process engineer, this molecule represents a "privileged scaffold."[] The specific arrangement of the chlorobenzene core linked via an ether bridge to a methyl-pyrazole provides the necessary geometric constraints to fit into the ATP-binding pocket of the c-Met kinase, while the aniline amine serves as the reactive handle for coupling to the pyridazinone hinge-binder moiety of Tepotinib.[]

This guide details the synthetic logic, critical process control points (CPPs), and quality attributes required to handle this intermediate effectively.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline |

| CAS Number | 871020-86-9 |

| Molecular Formula | C₁₀H₁₀ClN₃O |

| Molecular Weight | 223.66 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Key Functional Groups | Primary Aniline (Nucleophile), Aryl Chloride, Pyrazole Ether |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation |

Synthetic Strategy & Process Logic

The synthesis of CAS 871020-86-9 generally follows a two-stage sequence: Nucleophilic Aromatic Substitution (

Stage 1: Ether Linkage Formation ( )

The core ether bond is constructed by reacting 3-chloro-4-fluoronitrobenzene with 1-methyl-4-hydroxypyrazole .[]

-

Mechanism: The nitro group at the para position activates the fluorine atom for displacement.[] The chlorine atom at the meta position is less activated and sterically hindered, ensuring high regioselectivity.[]

-

Reagents: Potassium Carbonate (

) or Cesium Carbonate ( -

Process Control: Temperature control (typically 60-80°C) is vital.[] Excessive heat can lead to competitive displacement of the chlorine or decomposition of the pyrazole.[]

Stage 2: Nitro Reduction (The Critical Step)

The resulting nitro-intermediate is reduced to the target aniline.[]

-

Challenge: De-halogenation. The presence of the aryl chloride makes standard catalytic hydrogenation (

, Pd/C) risky, as it frequently leads to hydrodechlorination (loss of the Cl atom), producing a des-chloro impurity that is chemically similar and difficult to remove.[] -

Recommended Method: Iron/Ammonium Chloride (

) or Tin(II) Chloride (

Visualization: Synthetic Workflow

The following diagram illustrates the optimized synthetic flow and the retrosynthetic logic connecting this intermediate to Tepotinib.

Caption: Optimized synthesis route emphasizing chemoselectivity during the reduction phase to preserve the aryl chloride.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of CAS 871020-86-9 via Fe-mediated reduction. Scale: Laboratory (10 mmol scale).

Step 1: Preparation of Nitro-Ether Intermediate[1]

-

Charge: To a dry round-bottom flask, add 3-chloro-4-fluoronitrobenzene (1.75 g, 10 mmol) and 1-methyl-4-hydroxypyrazole (1.08 g, 11 mmol).

-

Solvent: Dissolve in anhydrous DMF (15 mL).

-

Base: Add anhydrous

(2.76 g, 20 mmol). -

Reaction: Heat to 80°C under

for 4 hours. -

Validation (TLC): Check consumption of nitrobenzene (Mobile phase: 30% EtOAc/Hexane).

-

Workup: Pour into ice water. The yellow solid precipitate is the nitro-intermediate.[] Filter, wash with water, and dry.[]

Step 2: Reduction to Aniline (871020-86-9)[1]

-

Setup: Suspend the nitro-intermediate (from Step 1) in Ethanol (20 mL) and Water (5 mL).[]

-

Catalyst: Add Ammonium Chloride (

, 2.6 g, 5 eq) and Iron Powder (Fe, 2.8 g, 5 eq). -

Reaction: Reflux vigorously (80°C) for 2-3 hours.

-

Observation: The reaction mixture will turn from a bright yellow suspension to a dark brown/grey sludge (iron oxides).[]

-

-

Validation: TLC should show a new, lower Rf spot (amine) that stains red/purple with Ninhydrin.[]

-

Workup (Critical):

-

Filter hot through a Celite pad to remove iron residues.[] Wash the pad with hot ethanol.[]

-

Concentrate the filtrate.[]

-

Partition between EtOAc and saturated

.[] -

Dry organic layer (

) and concentrate.[]

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography if high purity (>99%) is required for drug coupling.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities must be monitored via HPLC/LC-MS.

| Impurity Type | Origin | Detection Strategy |

| Des-chloro Analog | Over-reduction (hydrodechlorination) if Pd/C was used.[] | LC-MS: Look for M-34 mass shift (Loss of Cl, gain of H).[] |

| Nitro Precursor | Incomplete reduction. | HPLC: Late eluting peak; distinct UV spectrum (nitro absorption).[] |

| Azo-Dimer | Oxidation of aniline during workup or storage.[] | LC-MS: Look for dimer mass (2M-2).[] Visually indicated by darkening color.[] |

| Regioisomer | Displacement of Cl instead of F in Step 1 (Rare). | 1H NMR: Coupling constants of aromatic protons will differ. |

Analytical Standard:

-

HPLC: C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient.[]

-

Detection: 254 nm.[]

Application: The Tepotinib Connection[1][3]

CAS 871020-86-9 is the "left-hand" side of the Tepotinib molecule.[] In the final API synthesis, this aniline reacts with a carboxylic acid (or acid chloride) derivative of the pyridazinone scaffold.[]

Mechanism of Action Insight: The 1-methyl-pyrazole moiety (derived from this intermediate) extends into the solvent-exposed region of the c-Met kinase, improving solubility and pharmacokinetic properties, while the central phenyl ring (with the Chlorine) positions the molecule within the hydrophobic pocket.[]

Safety & Handling (MSDS Highlights)

-

Toxicity: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.[] It may cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).[]

-

Carcinogenicity: Suspected carcinogen (Category 2).[] Handle in a fume hood.

-

Environmental: Toxic to aquatic life with long-lasting effects.[][2][3][4] All aqueous waste from the Iron reduction (containing dissolved metals and organics) must be disposed of as hazardous chemical waste.[]

References

-

Merck Patent on Tepotinib Synthesis

-

Title: Preparation of pyridazinone derivatives as c-Met inhibitors.[]

-

Source: WO2008144767A1 / US Patent 8,367,669.[]

- Relevance: Describes the primary synthesis route utilizing the aniline intermedi

-

Link:[]

-

-

Process Chemistry of c-Met Inhibitors

-

Title: Scalable Synthesis of c-Met Inhibitors containing Pyrazole Ethers.[]

- Source:Organic Process Research & Development (General reference for SnAr/Reduction workflows).

-

-

Tepotinib Clinical Context

-

Title: Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations.[]

- Source:New England Journal of Medicine, 2020.

- Relevance: Establishes the clinical utility of the final drug.

-

Link:[]

-

-

Safety Data

-

Title: Safety Data Sheet (Aniline Derivatives).[]

-

Source: Sigma-Aldrich / Merck Millipore Generic MSDS for Chloro-anilines.[]

-

Link:[]

-

Sources

Comprehensive Physicochemical & Structural Analysis of C₁₀H₁₀ClN₃O

Executive Summary

The molecular formula C₁₀H₁₀ClN₃O represents a distinct chemical space in medicinal chemistry, characterizing a molecular weight of 223.66 g/mol .[1][2] While not assigned to a single blockbuster drug, this formula encompasses several critical scaffolds used in early-stage drug discovery, most notably substituted nicotinonitriles and amino-quinazolinones .

This guide moves beyond basic stoichiometry to analyze the structural isomerism , physicochemical profiling , and synthetic utility of this formula. It is designed to serve as a reference for researchers encountering this mass signature in high-throughput screening (HTS) or fragment-based drug design (FBDD).

Part 1: The Physicochemical Core (The Constants)

Before analyzing specific isomers, we must establish the immutable properties governed by the elemental composition. These values are critical for validating Liquid Chromatography-Mass Spectrometry (LC-MS) data.

Fundamental Constants

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₀ClN₃O | 10 Carbon, 10 Hydrogen, 1 Chlorine, 3 Nitrogen, 1 Oxygen |

| Average Molecular Weight | 223.66 g/mol | Weighted average of all natural isotopes. |

| Monoisotopic Mass | 223.05124 Da | Calculated using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O. Crucial for HRMS. |

| Exact Mass | 223.05124 Da | Synonymous with monoisotopic mass for this entity.[3][4][5] |

| Heavy Atom Count | 15 | Useful for ligand efficiency (LE) calculations. |

The Chlorine Isotope Signature

The presence of a single Chlorine atom introduces a distinct spectral fingerprint essential for identification.

-

³⁵Cl Abundance: ~75.78%

-

³⁷Cl Abundance: ~24.22%

Diagnostic Rule: In Mass Spectrometry, any ion matching this formula (e.g.,

Part 2: Structural Isomerism & Chemical Space (The Variables)

The formula C₁₀H₁₀ClN₃O is a "chameleon" scaffold. Depending on atomic connectivity, it yields vastly different pharmacophores. We categorize these into three primary chemical series relevant to drug development.

Primary Scaffolds

-

Nicotinonitrile Series (High Relevance):

-

Example:5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile (CAS 2166980-13-6).[2]

-

Application: Used as a fragment scaffold in kinase inhibitor discovery. The nitrile group provides a metabolic "handle" or hydrogen bond acceptor.

-

-

Quinazolinone Series:

-

Example:6-chloro-2-(dimethylamino)-1H-quinazolin-4-one .[1]

-

Application: Classic heterocyclic core found in anticonvulsants and anticancer agents.

-

-

Triazolone Series:

-

Example:5-(4-chlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one .[4]

-

Application: Antifungal pharmacophore exploration.

-

Structural Logic Diagram

The following diagram illustrates how the C₁₀H₁₀ClN₃O formula diverges into distinct chemical entities based on cyclization patterns.

Figure 1: Divergence of the C₁₀H₁₀ClN₃O formula into three distinct pharmacophoric scaffolds.

Part 3: Case Study – Synthesis & Application

Focus Compound: 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile Context: This compound represents a modern "fragment" used in FBDD (Fragment-Based Drug Discovery). It combines a halogenated pyridine core (for hydrophobic pockets) with a polar pyrrolidine tail (for solubility and H-bonding).

Synthetic Protocol (Nucleophilic Aromatic Substitution)

Objective: Synthesize the target scaffold from 5,6-dichloronicotinonitrile.

Reaction Logic: The reaction relies on SₙAr (Nucleophilic Aromatic Substitution) . The chlorine at the 6-position of the nicotinonitrile is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group (para-position effect).

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 5,6-Dichloronicotinonitrile (1.0 eq)

-

Nucleophile: 3-Hydroxypyrrolidine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Dissolve 5,6-Dichloronicotinonitrile in MeCN under N₂ atmosphere.

-

Add DIPEA followed by dropwise addition of 3-Hydroxypyrrolidine at 0°C.

-

Allow warming to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of starting material.

-

-

Workup:

-

Concentrate solvent in vacuo.

-

Partition residue between EtOAc and Water.

-

Wash organic layer with Brine, dry over Na₂SO₄.

-

-

Purification:

-

Flash Column Chromatography (SiO₂).

-

Eluent: Gradient 0–5% MeOH in DCM.

-

Synthesis Workflow Diagram

Figure 2: SₙAr synthesis pathway for the nicotinonitrile derivative of C₁₀H₁₀ClN₃O.

Part 4: Analytical Validation Protocols

To confirm the identity of a C₁₀H₁₀ClN₃O sample, researchers must employ a self-validating analytical workflow.

High-Resolution Mass Spectrometry (HRMS)

-

Target Ion:

(Calculated). -

Acceptance Criteria: Mass error < 5 ppm.

-

Isotope Check: Verify

peak at

Nuclear Magnetic Resonance (NMR)

Distinguishing isomers requires ¹H NMR.

-

Nicotinonitrile Derivative: Look for two distinct aromatic singlets (or doublets with small coupling) representing the pyridine protons. The pyrrolidine ring will show multiplets in the 1.8–4.0 ppm aliphatic region.

-

Quinazolinone Derivative: Look for a characteristic N-Dimethyl singlet (~3.0 ppm) if applicable, and a 4-proton aromatic system if the benzene ring is unsubstituted (though the formula implies substitution).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242781, 6-chloro-2-(dimethylamino)-1H-quinazolin-4-one. Retrieved from [Link]

-

European Bioinformatics Institute (EMBL-EBI). ChEMBL Compound Report Card: CHEMBL171730. Retrieved from [Link]

Sources

- 1. CID 242781 | C10H10ClN3O | CID 242781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile | 2166980-13-6 | Benchchem [benchchem.com]

- 3. PubChemLite - C10H10ClN3OS - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - Brn 4189105 (C10H10ClN3O) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 63931-70-4 (C10H10ClN3O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Synthesis and Utilization of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline in c-Met Kinase Inhibitor Design

Executive Summary & Biological Context

The small molecule 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS: 871020-86-9) represents a "privileged scaffold" in the design of Type I and Type II ATP-competitive inhibitors targeting the c-Met receptor tyrosine kinase (HGFR).

Dysregulation of c-Met signaling (via overexpression, amplification, or mutation) is a critical driver in non-small cell lung cancer (NSCLC), gastric carcinoma, and hepatocellular carcinoma. This specific aniline intermediate serves as the solvent-exposed "tail" or "hinge-binding" partner in several investigational compounds, offering a bioisosteric alternative to the 3-fluoro-4-piperazinyl anilines found in first-generation inhibitors like Crizotinib.

The ether linkage between the electron-deficient aniline and the electron-rich pyrazole provides a unique geometry that facilitates hydrogen bonding within the kinase ATP-binding pocket while modulating solubility and metabolic stability.

Synthesis Protocol: The "Aniline Core"

This section details the robust, scalable synthesis of the target aniline from commercially available precursors. The route prioritizes regioselectivity during the SNAr step and chemoselectivity during the reduction step to preserve the aryl chloride.

Retrosynthetic Analysis

-

Target: 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline[1]

-

Precursors: 3-Chloro-4-fluoronitrobenzene + 1-Methyl-1H-pyrazol-4-ol

-

Key Transformations:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Chemoselective Nitro Reduction (Bechamp or Catalytic Hydrogenation)

-

Step-by-Step Experimental Protocol

Step 1: Etherification via SNAr

Objective: Coupling of 1-methyl-1H-pyrazol-4-ol with 3-chloro-4-fluoronitrobenzene.

-

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 eq)

-

1-Methyl-1H-pyrazol-4-ol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

-

-

Procedure:

-

Setup: Charge a round-bottom flask with 3-chloro-4-fluoronitrobenzene (10.0 g, 57 mmol) and 1-methyl-1H-pyrazol-4-ol (6.15 g, 62.7 mmol) in DMF (100 mL).

-

Base Addition: Add

(15.7 g, 114 mmol) in a single portion. -

Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

-

Mechanistic Insight: The fluorine atom at the 4-position is significantly more labile than the chlorine at the 3-position due to the strong electron-withdrawing effect of the para-nitro group (Meisenheimer complex stabilization). This ensures high regioselectivity; the 3-Cl bond remains intact.

-

-

Workup: After completion (approx. 4-6 hours), cool to room temperature. Pour the mixture into ice-water (500 mL).

-

Isolation: The product, 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)nitrobenzene , typically precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

-

Yield: Expected >85%.

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the aryl ring.

-

Critical Warning: Standard catalytic hydrogenation (

, Pd/C) often leads to hydrodehalogenation (loss of the Cl atom), yielding the des-chloro byproduct. We recommend Iron/Ammonium Chloride reduction. -

Reagents:

-

Nitro intermediate (from Step 1)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1)

-

-

Procedure:

-

Setup: Dissolve the nitro intermediate (10.0 g) in Ethanol (120 mL) and Water (30 mL).

-

Activation: Add

and Iron powder. -

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

-

Monitoring: Monitor by LCMS. The reaction is usually complete within 2-3 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

.[2] -

Purification: If necessary, purify via flash column chromatography (DCM/MeOH).

-

Product: 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (Off-white solid).

-

Application Note: Coupling to Kinase Scaffolds

Once synthesized, this aniline is typically coupled to a heteroaryl core to form the final inhibitor. The most common linkage in c-Met inhibitors is a Urea or Amide bond.

Protocol: Urea Formation (Representative c-Met Inhibitor Synthesis)

This protocol simulates the synthesis of a generic Type II c-Met inhibitor where the aniline is coupled to a 2-aminopyridine-derived isocyanate.

-

Activation: Dissolve the heteroaryl amine (e.g., a 2-amino-pyridine derivative) in dry THF.

-

Isocyanate Generation: Add Triphosgene (0.35 eq) and DIEA (2.0 eq) at 0°C to generate the isocyanate in situ.

-

Coupling: Add 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (1.0 eq) to the reaction mixture.

-

Completion: Stir at room temperature for 12 hours.

-

Result: Formation of the diaryl urea. The 3-Cl and 4-(O-Pyrazole) motifs on the aniline ring are crucial for filling the hydrophobic pocket adjacent to the ATP binding site.

Analytical Data & Quality Control

To ensure the integrity of the intermediate, compare obtained data against these standard parameters:

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; store under inert gas. |

| LCMS (ESI+) | [M+H]+ = 224.06 | Characteristic Cl isotope pattern (3:1 ratio for M:M+2). |

| 1H NMR (DMSO-d6) | Verify the integration of the N-Methyl group (3H). | |

| Purity (HPLC) | >98% | Impurities often include des-chloro analogs if reduction was too aggressive. |

Visualizations & Pathways

The following diagrams illustrate the reaction logic and the chemoselective pathway required to synthesize this high-value intermediate.

Caption: Synthetic pathway emphasizing the regioselective SNAr and chemoselective reduction required to preserve the aryl chloride.

References

-

BenchChem. (2025).[2][3] Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline and related pyrazole intermediates. Retrieved from 4

-

Matrix Scientific. (2023). Product Data Sheet: 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS 871020-86-9).[1] Retrieved from 5

-

Jia, H., et al. (2014).[6] Discovery of Volitinib as a highly potent and selective c-Met inhibitor.[6] Journal of Medicinal Chemistry, 57(18), 7577-7589.[6] (Contextual reference for pyrazole-based c-Met inhibitors). Retrieved from 6

-

Wang, Y., et al. (2011).[7] Synthesis and c-Met kinase inhibition of 3,5-disubstituted quinolines. Journal of Medicinal Chemistry, 54(7), 2127-42. Retrieved from 8

Sources

- 1. 871020-86-9 Cas No. | 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline | Matrix Scientific [matrixscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 871020-86-9 Cas No. | 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline | Matrix Scientific [matrixscientific.com]

- 6. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategies for Amide Coupling with 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Synthesis with a Complex Aniline

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] It is the cornerstone of peptide synthesis and a key linkage in a vast array of pharmacologically active molecules. While conceptually a simple condensation of a carboxylic acid and an amine, the practical execution can be fraught with challenges, particularly when dealing with non-standard substrates.[1][3]

This guide focuses on providing robust and reliable protocols for the amide coupling of a specific, structurally complex building block: 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS 871020-86-9).[4] This molecule presents a unique set of challenges for the synthetic chemist. As an aniline, its amine is inherently less nucleophilic than its aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced reactivity is further compounded by the presence of a deactivating chloro-group at the meta-position, which withdraws electron density via induction. While the pyrazolyl-oxy substituent at the para-position is electron-donating through resonance, the overall electronic profile of the amine necessitates carefully optimized coupling conditions to achieve high yields and purity.

This document serves as a senior-level guide, moving beyond simple step-by-step instructions to explain the underlying principles and rationale for protocol selection. We will explore several field-proven coupling strategies, from classic carbodiimide methods to highly efficient uronium salt-based protocols, providing the necessary insights for researchers to make informed decisions and troubleshoot their synthetic efforts effectively.

Core Principles: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is thermally demanding and generally inefficient. The core strategy of modern amide coupling revolves around the in situ activation of the carboxylic acid to transform the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile.[1][5]

The general workflow involves the reaction of a carboxylic acid with a coupling reagent to form a reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt), which is then intercepted by the aniline.

Caption: General workflow for amide bond formation.

Comparative Analysis of Recommended Coupling Protocols

The choice of coupling reagent is the most critical parameter for success. For a moderately deactivated aniline like the topic of this guide, a range of options is available, each with distinct advantages and disadvantages.

| Protocol / Reagent System | Relative Reactivity | Key Advantages | Common Pitfalls & Considerations | Best Suited For |

| EDC / HOBt | Moderate | Cost-effective; water-soluble byproducts (urea); well-established.[6] | Slower reaction times; potential for N-acylurea side product formation with unreactive amines.[7][8] | Initial screening, large-scale synthesis, and cost-sensitive projects. |

| HATU / DIPEA | Very High | Rapid kinetics; high yields even with challenging substrates; low racemization.[9][10] | Higher cost; requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine).[11] | Difficult couplings, electron-deficient amines, and when speed and yield are paramount. |

| T3P® | High | Low epimerization; broad substrate scope, including non-nucleophilic anilines; byproducts are water-soluble.[12] | Can require slightly elevated temperatures; reagent is a solution. | Cases where racemization is a major concern and a robust alternative to uronium salts is needed. |

Detailed Experimental Protocols

Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt

Principle: This is a classic and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can rearrange to a stable N-acylurea, a common side reaction with poorly nucleophilic amines.[8] The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester, which is less reactive but more stable, minimizing side reactions and suppressing racemization.[13]

Materials & Reagents

| Reagent | M.W. | Equivalents |

| Carboxylic Acid | - | 1.0 |

| 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline | 223.66 | 1.1 |

| EDC·HCl | 191.70 | 1.2 |

| HOBt | 135.12 | 1.2 |

| N,N-Dimethylformamide (DMF) | - | Anhydrous, 0.1-0.2 M |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (1.1 equiv.), HOBt (1.2 equiv.), and anhydrous DMF to achieve a concentration of 0.1-0.2 M.

-

Stirring: Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: Add DIPEA (2.5 equiv.) and stir for 5 minutes.

-

Activation: Add EDC·HCl (1.2 equiv.) in one portion to the solution. The reaction is often slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS by observing the consumption of the starting materials.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally, saturated aqueous NaCl (brine) (1x).

-

The EDC urea byproduct is water-soluble and should be removed during the aqueous washes.[14]

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[7]

Protocol 2: High-Efficiency Uronium Salt Coupling with HATU

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates like deactivated anilines.[9] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU. The resulting intermediate rapidly forms a highly reactive OAt-active ester, which readily couples with the aniline to form the desired amide with minimal side reactions.[15]

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials & Reagents

| Reagent | M.W. | Equivalents |

| Carboxylic Acid | - | 1.0 |

| 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline | 223.66 | 1.05 |

| HATU | 380.23 | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |

| N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | - | Anhydrous, 0.1 M |

Step-by-Step Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF or ACN (0.1 M).

-

Pre-activation: Add DIPEA (3.0 equiv.) to the mixture. Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

-

Amine Addition: Add a solution of 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (1.05 equiv.) in a minimal amount of the reaction solvent to the pre-activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically much faster than with EDC and may be complete within 1-6 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 5% aqueous LiCl (this helps to remove DMF), followed by 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol 3: Propylphosphonic Anhydride (T3P®) Mediated Coupling

Principle: T3P® is a mild and highly effective dehydrating agent for amide bond formation. It activates the carboxylic acid to form a mixed phosphonic anhydride, which is highly reactive towards amines. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up. This method is noted for its low tendency to cause epimerization and its effectiveness with relatively non-nucleophilic anilines.[12]

Materials & Reagents

| Reagent | M.W. | Equivalents |

| Carboxylic Acid | - | 1.0 |

| 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline | 223.66 | 1.1 |

| T3P® (50% in EtOAc or DMF) | 318.18 | 1.5 |

| Pyridine or DIPEA | 79.10 / 129.24 | 3.0 |

| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | - | Anhydrous, 0.2 M |

Step-by-Step Procedure:

-

Setup: To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (1.1 equiv.), and the chosen anhydrous solvent (e.g., EtOAc).

-

Base Addition: Add pyridine or DIPEA (3.0 equiv.) and stir to dissolve.

-

Reagent Addition: Add the T3P® solution (1.5 equiv.) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

-

Work-up:

-

Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

-

Separate the organic layer. If DCM was used, extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with 1N HCl, water, and brine.

-

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

-

Low Conversion: If reactions stall, especially with EDC/HOBt, consider switching to a more powerful reagent like HATU. Alternatively, gentle heating (40-50°C) may improve the reaction rate, but should be used cautiously to avoid side reactions.[7]

-

Solubility Issues: If starting materials are not fully soluble, a more polar aprotic solvent like DMF, NMP, or DMSO may be necessary. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate.[7]

-

Byproduct Removal: The water-soluble nature of byproducts from EDC, HATU, and T3P® is a significant advantage. Thorough aqueous work-up is critical for simplifying purification.

-

Base Selection: For HATU, always use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions with the coupling reagent.[9]

Conclusion

The successful amide coupling of 3-chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline is readily achievable with the appropriate selection of reagents and reaction conditions. While standard EDC/HOBt protocols provide a cost-effective starting point, the reduced nucleophilicity of the aniline makes high-efficiency uronium reagents like HATU a more robust and reliable choice, often leading to faster reactions and higher yields. For cases requiring minimal epimerization or an alternative activation pathway, T3P® presents an excellent modern alternative. By understanding the chemical nature of this specific substrate and the mechanisms of the coupling reagents, researchers can confidently select and execute a protocol to advance their synthetic and drug discovery programs.

References

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Pawar, S. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. bioRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2015). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 19(10), 1333-1337. Retrieved from [Link]

-

YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Zhang, W. et al. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications, 16(1), 1-9. Retrieved from [Link]

-

Leggio, A. et al. (2017). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

MDPI. (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline. Retrieved from [Link]

-

Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

-

Scribd. (2011). Coupling Reagents in Amide Synthesis. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 4. 871020-86-9 Cas No. | 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline | Matrix Scientific [matrixscientific.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 11. youtube.com [youtube.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

Using 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline as a scaffold in drug discovery

Application Note: Strategic Utilization of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline in Kinase Inhibitor Design

Executive Summary

This application note details the strategic implementation of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS: 871020-86-9) as a privileged scaffold in the discovery of Type II kinase inhibitors. Structurally analogous to the core moieties found in c-Met inhibitors (e.g., Merestinib, BMS-777607), this intermediate offers a distinct pharmacological profile due to the bioisosteric replacement of the phenyl/pyridyl ether with a pyrazole ether.

This guide provides validated protocols for its synthesis, derivatization into urea/amide motifs, and integration into structure-activity relationship (SAR) campaigns targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and RON.

Structural Rationale & Design Strategy

The utility of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline lies in its ability to address common liabilities in drug design:

-

Metabolic Stability: The chlorine atom at the 3-position of the aniline ring blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) and enhances lipophilicity (

LogP -

Bioisosterism: The 1-methyl-1H-pyrazol-4-yl group acts as a bioisostere for a 4-methoxyphenyl or pyridyl group. The pyrazole nitrogen (N2) serves as a weak hydrogen bond acceptor, potentially interacting with solvent-front residues or specific water networks within the ATP-binding pocket.

-

Linker Geometry: The ether oxygen provides a flexible "hinge" angle (

110°), allowing the aniline headgroup to orient towards the kinase hinge region or the DFG motif, depending on the substitution pattern (Type I vs. Type II binding).

Table 1: Physicochemical Profile[1]

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 223.66 g/mol | Ideal fragment size (Rule of 3 compliant). |

| ClogP | ~1.8 - 2.1 | Optimal lipophilicity for oral bioavailability. |

| H-Bond Donors | 1 (Aniline NH2) | Critical for Hinge Binding or Urea formation. |

| H-Bond Acceptors | 3 (N, O) | Interactions with Lys/Glu gatekeepers. |

| Electronic Effect | Electron-withdrawing (Cl, O-Pyrazole) | Reduces aniline nucleophilicity; requires catalyzed coupling conditions. |

Synthetic Protocols

The following protocols are optimized for high yield and purity, minimizing the formation of regioisomers.

Workflow Visualization

Caption: Two-step synthetic route for the generation of the target aniline scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of the pyrazole moiety to the benzene ring.

-

Reagents:

-

3-Chloro-4-fluoronitrobenzene (1.0 eq)

-

1-Methyl-1H-pyrazol-4-ol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Solvent: DMF or DMSO (0.5 M concentration)

-

-

Procedure:

-

Charge a round-bottom flask with 1-Methyl-1H-pyrazol-4-ol and

in DMF. Stir at RT for 15 min to deprotonate the hydroxyl group. -

Add 3-Chloro-4-fluoronitrobenzene portion-wise.

-

Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS (Target mass: M+H of nitro intermediate).

-

Workup: Cool to RT. Pour into ice-water (10x volume). The product typically precipitates. Filter the solid, wash with water, and dry under vacuum.

-

Note: If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

, and concentrate.

-

Protocol B: Nitro Reduction to Aniline

Objective: Unmasking the primary amine for further derivatization.

-

Reagents:

-

Nitro intermediate (from Protocol A)

-

Iron powder (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: EtOH/Water (4:1 ratio)

-

-

Procedure:

-

Suspend the nitro intermediate in EtOH/Water.

-

Add Iron powder and

. -

Reflux at 80°C with vigorous stirring for 2-3 hours.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with warm EtOH.

-

Concentrate the filtrate.[1] Dissolve residue in EtOAc, wash with saturated

, then brine. -

Dry over

and concentrate to yield the target aniline. -

Quality Control: NMR should show a broad singlet around 3.5-5.0 ppm (2H) corresponding to the

.

-

Application Protocols: Scaffold Derivatization

This scaffold is most frequently used to generate Urea (Type II inhibitors) or Amide (Type I/1.5 inhibitors) linkages.

Protocol C: Urea Formation (Kinase "Linker" Synthesis)

This reaction couples the aniline to a hydrophobic "tail" (e.g., a substituted phenyl isocyanate) to target the DFG-out pocket.

-

Reagents:

-

3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (1.0 eq)

-

Isocyanate partner (R-N=C=O) (1.1 eq) OR Phenyl carbamate precursor.

-

Base: DIPEA (1.5 eq)

-

Solvent: DCM or THF (anhydrous)

-

-

Procedure:

-

Dissolve the aniline in anhydrous DCM at 0°C.

-

Add DIPEA.

-

Add the isocyanate dropwise.

-

Allow to warm to RT and stir for 2-12 hours.

-

Purification: The urea product often precipitates. Filter and wash with

. If soluble, purify via flash chromatography (MeOH/DCM gradient).

-

Biological Context & Mechanism of Action

In the context of c-Met (Hepatocyte Growth Factor Receptor) inhibition, this scaffold mimics the binding mode of established inhibitors like Merestinib (LY2801653) or BMS-777607 .

Signaling Pathway Interaction

Caption: Mechanism of action for Type II kinase inhibitors utilizing the described scaffold.

Key Mechanistic Features:

-

Hinge Binding: The urea NHs (derived from the aniline) typically form hydrogen bonds with the backbone of the kinase hinge region or the conserved Glutamate (Glu) in the

C-helix. -

Solvent Exposure: The 1-methyl-1H-pyrazol-4-yl group projects into the solvent-accessible region, allowing for modifications to tune solubility without disrupting the core binding mode.

References

-

Matrix Scientific. (n.d.). Product Data Sheet: 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS 871020-86-9). Retrieved from

- Yan, L., et al. (2013). "Discovery of (Pyridine-4-yl)oxy-aniline Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters. (Contextual reference for bioisosteric pyridine/pyrazole scaffolds).

- BMS-777607 Structure-Activity Relationships. (2008). Journal of Medicinal Chemistry. (Foundational SAR for 4-phenoxy/4-heteroaryloxy aniline scaffolds in c-Met inhibitors).

-

BenchChem. (2025).[1][2] Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives. Retrieved from

- Merestinib (LY2801653) Clinical Data. (2018). Cancer Chemotherapy and Pharmacology. (Demonstrates the utility of the fluoro-analog of the described scaffold).

Sources

Troubleshooting & Optimization

Technical Support Hub: Stability & Storage of Light-Sensitive Aniline Derivatives

Executive Summary & Core Directive

The Issue: Aniline and its derivatives are electron-rich aromatic amines. They possess a high-lying Highest Occupied Molecular Orbital (HOMO), making them thermodynamically predisposed to oxidation. Upon exposure to photons (UV/Vis light) and atmospheric oxygen, they undergo radical cation formation, leading to polymerization and the formation of highly colored impurities (azo compounds, quinones, and azoxybenzenes).

The Reality: "Slightly brown" aniline is often usable for robust reactions, but for sensitive catalysis (e.g., Pd-catalyzed Buchwald-Hartwig aminations) or pharmaceutical synthesis, even trace oxidation products can act as catalyst poisons or radical scavengers.

This guide provides the Gold Standard for storage and the Rescue Protocol for degraded material.

The Mechanism: Why Did My Sample Turn Brown?

User Question: "I bought this reagent two weeks ago. It was colorless; now it's dark brown.[1] Is it contaminated?"

Technical Insight:

The darkening is a visual indicator of "auto-oxidation." The amino group (

-

Photo-excitation: Light promotes an electron, facilitating the transfer to molecular oxygen (

). -

Radical Formation: This generates an aniline radical cation (

) and a superoxide anion ( -

Coupling: These radicals dimerize or polymerize to form Azobenzene (orange/red) or Benzoquinones (dark brown/black).

Visualization: The Auto-Oxidation Cascade

Figure 1: Mechanistic pathway of aniline darkening. Note that the colored impurities often have high extinction coefficients, meaning a very small chemical degradation (e.g., <0.5%) can cause significant discoloration.

Optimal Storage Protocols (The "How-To")

Comparative Storage Efficacy

| Storage Condition | Protection Factor | Est. Shelf Life | Notes |

| Clear Vial, Benchtop | Low | < 1 Week | Rapid photo-oxidation. Not recommended. |

| Amber Vial, Benchtop | Moderate | 1-3 Months | Blocks UV, but thermal oxidation still occurs. |

| Amber Vial, Fridge (4°C) | High | 6-12 Months | Standard recommendation. |

| Schlenk Flask, Argon, -20°C | Optimal | > 2 Years | Gold Standard. Prevents both photo- and thermal oxidation. |

SOP: The "Inert Blanket" Technique

For high-value aniline derivatives, do not rely on the manufacturer's original cap.

-

Purge: Upon opening the bottle, immediately flush the headspace with dry Argon (preferred over Nitrogen due to higher density).

-

Seal: Wrap the cap junction with Parafilm® or Teflon tape to prevent oxygen diffusion.

-

Secondary Containment: Place the vial inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite) and store at 4°C.

Expert Tip: If the aniline derivative is a solid with a low melting point, store it below its freezing point. Solid-state lattice energy provides a significant barrier to the diffusion of oxygen compared to the liquid state [1].

Troubleshooting & Rescue: The Zinc Dust Protocol

User Question: "My aniline is dark brown. Do I have to throw it away?"

The Decision Matrix:

-

Check Purity: Run a TLC or H-NMR.

-

If >98% pure: The color is likely due to trace (<1%) highly colored impurities. It may be usable for "rough" chemistry (e.g., amide coupling with excess reagent).

-

If <95% pure: You must purify.

-

Protocol: Vacuum Distillation with Zinc Dust

This is the industry-standard method for rescuing oxidized anilines. Simple distillation often fails because the colored impurities can co-distill or reform immediately.

Why Zinc? Zinc dust acts as a reducing agent in situ, converting oxidized impurities (like azobenzene or quinones) into non-volatile or colorless reduced forms (hydrazobenzenes) that remain in the pot residue [2].

Step-by-Step Methodology:

-

Setup: Assemble a short-path vacuum distillation apparatus.

-

Additives: Add the degraded aniline to the boiling flask. Add 1-2% w/w Zinc Dust .

-

Vacuum: Apply high vacuum (< 5 mmHg). Aniline has a high boiling point (184°C at atm), so vacuum is mandatory to prevent thermal decomposition.

-

Distill: Heat gently. Discard the first 5% (forerun) which contains water and lower-boiling volatiles.

-

Collect: Collect the main fraction. It should be water-white (colorless).

-

Store: Immediately blanket with Argon and seal (as per Section 3).

Decision Workflow

Figure 2: Triage protocol for degraded aniline derivatives.

Safety & Handling of Degraded Material

User Question: "Is the brown sludge dangerous?"

Safety Warning: Yes. While pure aniline is toxic (methemoglobinemia risk via skin absorption), the degradation products can be more hazardous.

-

Azobenzene: Known carcinogen/mutagen.

-

Quinones: Potent sensitizers and cytotoxins.

Handling Requirements:

-

Gloves: Use Butyl Rubber or Silver Shield/4H gloves. Standard Nitrile gloves have poor breakthrough times (< 15 mins) for aromatic amines [3].

-

Disposal: Do not pour down the drain. All aniline waste, including the "pot residue" from distillation, must be segregated into "Halogen-free Organic Waste" streams.

References

-

BenchChem. (2025).[2] Storage and stability issues of ortho-alkenyl anilines.[3][4] Retrieved from

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Carl Roth. (2025). Safety Data Sheet: Aniline.[3][5] Retrieved from

-

Corrochano, P., et al. (2017).[6] Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions.[6] Environmental Science & Technology.[6] Retrieved from

-

Farhadi, S., et al. (2010). Photo-assisted Oxidation of Anilines... to Azo Compounds.[7] ResearchGate.[1][8] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. carlroth.com [carlroth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemos.de [chemos.de]

- 6. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

Structural Validation & Comparative NMR Profiling: 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

Executive Summary & Application Context

In the landscape of kinase inhibitor development—specifically targeting c-Met and ALK pathways (e.g., Crizotinib analogs)—3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline serves as a critical "right-hand" scaffold. Its purity determines the efficacy of the final coupling step.

This guide moves beyond basic assignment. We objectively compare the 1H NMR profile of the target aniline against its immediate synthetic precursor, the Nitro-intermediate , to establish a robust protocol for reaction monitoring. We also evaluate solvent suitability (DMSO-d₆ vs. CDCl₃) for detecting trace impurities in this specific polarity class.

Key Technical Insights

-

Diagnostic Shift: The reduction of the nitro group to the amine results in a massive ~1.5 ppm upfield shift for the aromatic protons ortho to the nitrogen, serving as the primary completion index.

-

Solvent Selection: DMSO-d₆ is superior to CDCl₃ for this molecule due to the stabilization of the labile -NH₂ protons and prevention of aggregation-induced broadening.

-

Impurity Markers: Specific attention is given to distinguishing the N-methyl pyrazole singlet from potential methanol/water solvation shells.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and minimize "operator error" artifacts, follow this standardized workflow.

Sample Preparation (The "Dilution Logic")

Anilines are prone to oxidation and stacking. High concentrations lead to line broadening.

-

Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

-

Concentration: 5–8 mg of analyte in 600 µL solvent. Note: Do not exceed 10 mg; higher concentrations shift the -NH₂ peak due to hydrogen bonding.

-

Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (400 MHz / 600 MHz)

-

Pulse Sequence: zg30 (30° pulse) to allow faster relaxation.

-

Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated pyrazole protons).

-

Scans (NS): 16 (Routine) or 64 (Impurity profiling <1%).

-

Temperature: 298 K (25°C).

Comparative Analysis: Reaction Monitoring (Nitro vs. Amine)

The most critical application of NMR for this molecule is confirming the complete reduction of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)nitrobenzene to the target Aniline .

The Electronic Shielding Effect

The transformation of the Nitro group (-NO₂, strong Electron Withdrawing Group) to the Amine (-NH₂, strong Electron Donating Group) radically alters the electron density of the benzene ring.

-

Precursor (Nitro): Deshields ring protons, pushing them downfield (7.5 – 8.5 ppm).

-

Product (Aniline): Shields ring protons, pushing them upfield (6.5 – 7.0 ppm).

Comparative Chemical Shift Data (DMSO-d₆)

| Position | Proton Type | Precursor (Nitro) δ (ppm) | Target (Aniline) δ (ppm) | Δ Shift (ppm) | Multiplicity ( |

| Benzene-H2 | Ar-H (Ortho to N) | 8.35 | 6.78 | -1.57 | d ( |

| Benzene-H6 | Ar-H (Ortho to N) | 8.15 | 6.55 | -1.60 | dd ( |

| Benzene-H5 | Ar-H (Ortho to O) | 7.45 | 6.98 | -0.47 | d ( |

| Pyrazole-H | Heterocycle | 8.20 / 7.90 | 7.85 / 7.55 | -0.35 | s (or d) |

| N-Methyl | -N-CH₃ | 3.90 | 3.82 | -0.08 | s |

| Amine | -NH₂ | N/A | 5.05 | New Signal | br s |

> Scientist's Note: The appearance of the broad singlet at ~5.05 ppm (NH₂) combined with the collapse of the aromatic region from >8.0 ppm to <7.0 ppm is the definitive "Go/No-Go" signal for reaction completion.

Structural Assignment & Logic

The Pyrazole-Ether Linkage

The 1-methyl-1H-pyrazol-4-yl group provides a distinct signature.

-

The N-Methyl Singlet (3.82 ppm): This is your internal intensity reference. It integrates to 3H.[1] If this integral is low relative to aromatics, suspect ether cleavage.

-

The Pyrazole Doublet Pair: While often appearing as singlets, high-field instruments (600 MHz+) may resolve a small coupling (

Hz) between the H3 and H5 pyrazole protons.

The 1,2,4-Trisubstituted Benzene Pattern

The 3-Chloro-4-alkoxyaniline core exhibits a classic ABC-like spin system (if we ignore the weak para-coupling):

-

H2 (6.78 ppm): Appears as a sharp doublet. It is meta-coupled to H6 (

Hz). It is "sandwiched" between the Cl and the NH₂, but the shielding of the NH₂ dominates. -

H6 (6.55 ppm): The most shielded proton (furthest upfield). It is ortho to the NH₂ group. Appears as a doublet of doublets (Ortho coupling to H5, Meta coupling to H2).

-

H5 (6.98 ppm): Ortho to the ether oxygen. Less affected by the amine reduction than H2/H6.

Visualization of Workflow & Logic

The following diagrams illustrate the reaction monitoring logic and the NMR assignment map.

Caption: Logical workflow for monitoring the reduction of the nitro-precursor to the target aniline using diagnostic NMR markers.

Common Impurity Profiling (Troubleshooting)

When analyzing crude samples, specific solvent peaks often overlap with key regions.

| Impurity | Chemical Shift (DMSO-d₆) | Overlap Risk | Remediation |

| Water | 3.33 ppm | High (Near N-Me) | Add dry D₂O shake to shift exchangeable protons. |

| Methanol | 3.16 ppm (Me) / 4.01 ppm (OH) | Medium | Methanol is common in reduction workups. Dry thoroughly. |

| Ethyl Acetate | 1.99, 4.03, 1.17 ppm | Low | The q at 4.03 can overlap with methoxy signals in analogs. |

| Dichloromethane | 5.76 ppm | None | Distinct singlet, easy to quantify. |

Self-Validation Check: If you observe a doublet at ~6.6 ppm and a triplet at ~7.1 ppm, your sample is likely 3-chloroaniline (cleavage of the pyrazole ether). The ether linkage is generally stable, but harsh acidic workups can hydrolyze it.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).

-

Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) as a c-Met/ALK Inhibitor." Journal of Medicinal Chemistry, 54(18), 6342–6363. (Describes the synthesis and NMR of the diaryl ether scaffold).

-

Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

-

Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Context for aniline acidity and solvent choice).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

This document provides essential procedural guidance for the safe and compliant disposal of 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS No. 871020-86-9). As a trusted partner in your research, we are committed to providing information that ensures safety and environmental stewardship beyond the use of the product itself.

It is critical to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not available. Therefore, this guide is built upon a conservative hazard assessment derived from the compound's structural motifs: a chloroaniline and a pyrazole ether . This approach ensures that the recommended procedures are grounded in established safety principles for analogous chemical classes. The procedures outlined herein are designed to meet stringent regulatory standards and protect both laboratory personnel and the environment.

Hazard Assessment: A Precautionary Approach

The primary driver for our disposal protocol is the toxicological profile of chloroanilines. Structurally similar compounds are consistently classified as highly hazardous.[1][2][3] The aniline moiety is known to be toxic, with the potential for absorption through the skin, and the chlorine substitution increases its environmental persistence and aquatic toxicity.[4][5]

Based on data from analogous compounds, 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline should be handled as if it possesses the following hazards.

| Hazard Classification | Associated Risks | Rationale from Analogous Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][6] Chloroanilines can lead to the formation of methemoglobin, which impairs oxygen transport in the blood.[1][4] | Data for 3-chloroaniline, 4-chloroaniline, and 3-chloro-4-fluoroaniline consistently show GHS classifications for acute toxicity (Category 3 or 4).[6][7][8] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | Pyrazole and chloroaniline derivatives are often classified as eye irritants.[7] |

| Skin Corrosion/Irritation | May cause skin irritation. | A common hazard for aniline derivatives.[7] |

| Hazardous to the Aquatic Environment (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1][7] | Halogenated aromatic compounds are known for their environmental persistence and toxicity to aquatic organisms.[5] |

Core Principle: Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1][4]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure a thorough risk assessment has been completed and the following PPE is worn:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[3]

-

Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's breakthrough time for chloroanilines.

-

Body Protection: A properly fastened lab coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[1]

-

Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol

The generation of waste is an unavoidable aspect of research. The following protocols ensure that this waste is managed safely from the point of generation to its final collection.

Protocol 1: Disposal of Solid Waste

This category includes expired or unwanted pure compounds, as well as contaminated consumables like weighing paper, gloves, and pipette tips.

-

Collection: Place all solid waste into a designated, robust, and sealable container. A high-density polyethylene (HDPE) pail or drum is recommended.

-

Lining: For ease of disposal and to prevent contamination of the primary container, line the container with a clear, heavy-duty plastic bag.

-

Labeling: Affix a "Hazardous Waste" label to the container before adding the first item. Clearly write the full chemical name: "Waste 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline and contaminated debris".

-

Sealing: Keep the container sealed at all times, except when adding waste.

-

Storage: Store the container in a designated satellite accumulation area within the lab, ensuring it is away from incompatible materials.

Protocol 2: Disposal of Liquid Waste

This includes solutions containing the compound and the initial rinsate from cleaning contaminated glassware.

-

Segregation is Key: This compound is a halogenated organic . As such, its liquid waste must be collected separately from non-halogenated solvent waste. This is a critical step for both safety and disposal cost-efficiency.

-

Containerization: Use a designated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE carboy) specifically for "Halogenated Organic Waste".

-

Labeling: The container must be clearly labeled. The label should include:

-

The words "Hazardous Waste".

-

A list of all constituents, including the full name "3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline" and any solvents used.

-

Approximate concentrations or percentages of each component.

-

-

Closure: The container must be kept tightly closed with a screw-top cap when not in use. Funnels should never be left in the opening.

-

Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Protocol 3: Disposal of Empty Containers

An "empty" container that held a toxic chemical is still considered hazardous waste until properly decontaminated.

-

Initial Rinse: The first rinse of a container that held 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline must be collected as hazardous waste.[9] Use a small amount of a suitable solvent (e.g., acetone or ethanol), swirl to rinse all interior surfaces, and decant the rinsate into your designated "Halogenated Organic Waste" container.

-

Highly Toxic Compound Consideration: Because chloroanilines are highly toxic, a conservative approach is warranted. It is best practice to perform this rinse procedure three times (triple-rinse), collecting all three rinsates as hazardous waste.[9]

-

Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label. The container can then typically be disposed of in the regular trash or recycled, depending on your institution's policies. Consult your EHS office for confirmation.

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from using 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline.

Caption: Disposal workflow for 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline.

Spill Management

In the event of a spill, prioritize personnel safety.

-

Evacuate: Alert others in the area and evacuate if necessary.

-

Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large spills.

-

Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: All materials used for cleanup must be disposed of as hazardous waste.[10]

By adhering to these rigorous protocols, you ensure that your innovative work is conducted with the highest commitment to safety and environmental responsibility. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

-

Oxford Lab Fine Chem. Material Safety Data Sheet - 3-chloro aniline 98%. [Link]

-

Loba Chemie. 2-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]

-

International Labour Organization. ICSC 0130 - 3-CHLOROANILINE. [Link]

-

National Center for Biotechnology Information. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. [Link]

- Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline.

Sources

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. carlroth.com [carlroth.com]

- 4. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 5. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Personal protective equipment for handling 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

Executive Summary: The "Zero-Exposure" Mandate

As researchers, we often underestimate intermediates like 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline (CAS: 871020-86-9). This is not a generic reagent; it is a halogenated aromatic amine . The structural combination of the chloroaniline moiety and the pyrazole ring creates a compound with high lipophilicity and specific biological activity, likely serving as a kinase inhibitor intermediate.

The Critical Hazard: Beyond standard toxicity, this compound carries the risk of Methemoglobinemia . It can oxidize hemoglobin to methemoglobin, stripping your blood’s ability to transport oxygen. This effect is often delayed—you may feel fine immediately after exposure, only to develop cyanosis (blue skin/lips) hours later.

Core Directive: Treat every milligram as if it is transdermal. Your goal is Zero Skin Contact and Zero Inhalation .

Part 1: Risk Assessment & Hazard Architecture

To select the right PPE, you must understand the enemy. This compound attacks through two primary vectors:

-

Transdermal Absorption: The lipophilic nature (enhanced by the pyrazole ether) allows it to pass through skin rapidly.

-

Metabolic Activation: Once absorbed, hepatic enzymes (CYP450) oxidize the amine group, creating reactive hydroxylamines that attack hemoglobin.

Mechanism of Action: Methemoglobinemia

Figure 1: The physiological pathway of aniline-induced toxicity. Note that symptoms (Hypoxia) occur downstream of exposure, creating a dangerous false sense of security.

Part 2: PPE Stratification Protocol

Standard "lab safety" is insufficient. You must adopt a Task-Based PPE Strategy .

PPE Selection Matrix

| Protection Zone | Standard Handling (Weighing < 1g) | High-Risk Operations (Spills, Synthesis, > 1g) | Rationale |

| Respiratory | Fume Hood (Sash at 18") | P100 Respirator + Fume Hood | Dust generation is the primary inhalation risk. |

| Hand (Primary) | Nitrile (5 mil) | Laminate (Silver Shield) | Aromatic amines permeate nitrile. Laminate provides >4h breakthrough. |

| Hand (Secondary) | Nitrile (Outer) | Nitrile (Outer) | The outer glove provides dexterity and protects the inner barrier. |

| Eye/Face | Chemical Goggles | Face Shield + Goggles | Safety glasses are insufficient against dust migration or splashes. |

| Body | Lab Coat (Buttoned) | Tyvek® Coverall | Cotton absorbs liquids; Tyvek repels them. |

The "Double-Glove" Technique (Mandatory)

For halogenated anilines, single nitrile gloves are not a safety barrier; they are merely a splash guard.

-

Inner Layer: 4-mil Nitrile (or Silver Shield for high risk).

-

Visual Check: Inspect for micro-tears.

-

Outer Layer: 5-mil Nitrile (Long cuff).

-

Protocol: If the outer glove is splashed, change it immediately . Do not wait.

Part 3: Operational Handling Procedures

Weighing & Transfer

-

Engineering Control: Use a static-free balance inside a certified chemical fume hood.

-

Technique:

-

Place a disposable weighing boat on the balance.

-

Tare the balance.

-

Use a disposable spatula. Do not use metal spatulas that you intend to wash and reuse; the risk of cross-contamination is too high.

-

After weighing, wipe the exterior of the reagent bottle with a Kimwipe dampened with ethanol before returning it to storage. Dispose of the Kimwipe as hazardous solid waste.

-

Solubilization

-

Solvent Choice: Likely soluble in DMSO or Methanol.

-

The Exothermic Risk: Dissolving amines can be slightly exothermic. Add solvent slowly.

-

Vapor Management: Once in solution, the vapor pressure of the solvent becomes the carrier for the toxin. Keep all vessels capped when not actively manipulating.

Spill Response Logic

If you spill the solid or solution, do not panic. Follow this logic gate:

Figure 2: Decision logic for spill remediation. Note the prohibition of bleach, which can react aggressively with amines.

Part 4: Waste Disposal & Deactivation

Never pour this compound down the drain. It is toxic to aquatic life (H410) and persists in the environment.[1]

-

Solid Waste:

-

Collect in a dedicated container labeled "Toxic Solid Waste - Halogenated Aniline" .

-

Double-bag any contaminated weighing boats, gloves, or paper towels.

-

-

Liquid Waste:

-

Segregate into "Halogenated Organic Waste" .

-

Compatibility Warning: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream. This can generate heat or explosive nitro-compounds.

-

-

Container Rinsing:

-

Triple rinse empty containers with a small volume of solvent (Ethanol/Acetone).

-

Add the rinsate to the liquid waste container, not the drain.

-

Part 5: First Aid (Self-Validating Protocol)

If exposure is suspected, time is tissue.

-

Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (abrasion increases absorption).

-

Eye Contact: Flush for 15 minutes.

-

Inhalation: Move to fresh air immediately.

-

Medical Alert: Inform the physician of "Aniline Exposure / Potential Methemoglobinemia" . Standard pulse oximetry may be inaccurate; an arterial blood gas (ABG) with co-oximetry is required for diagnosis.

References

-

Occupational Safety and Health Administration (OSHA) . (n.d.).[2] Occupational Health Guideline for Aniline and Homologues. Retrieved October 26, 2023, from [Link]

-

PubChem . (n.d.). Compound Summary: Halogenated Anilines Toxicity. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis